5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL

CDK inhibitor Chemical probe Medicinal chemistry

5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL (CAS 351456-28-5) is a benzimidazole-indazole-pyridinol small molecule that constitutes the core heterocyclic scaffold of the clinical pan-CDK inhibitor AG-024322. The compound is registered in PubChem (CID with molecular formula C20H15N5O and a molecular weight of 341.4 g/mol.

Molecular Formula C20H15N5O
Molecular Weight 341.4 g/mol
CAS No. 351456-28-5
Cat. No. B13104817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL
CAS351456-28-5
Molecular FormulaC20H15N5O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1C2=CC3=C(C=C2)NN=C3C4=NC5=CC=CC=C5N4)O
InChIInChI=1S/C20H15N5O/c1-11-14(9-21-10-18(11)26)12-6-7-15-13(8-12)19(25-24-15)20-22-16-4-2-3-5-17(16)23-20/h2-10,26H,1H3,(H,22,23)(H,24,25)
InChIKeyUGACSUMQKHVXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL (CAS 351456-28-5) — Core Scaffold & Key Intermediate for Pan-CDK Inhibitor Chemotypes


5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL (CAS 351456-28-5) is a benzimidazole-indazole-pyridinol small molecule that constitutes the core heterocyclic scaffold of the clinical pan-CDK inhibitor AG-024322. The compound is registered in PubChem (CID 135484456) with molecular formula C20H15N5O and a molecular weight of 341.4 g/mol [1]. This scaffold class is explicitly claimed in foundational patents (e.g., US patent family around indazole benzimidazole compounds) for inhibiting cyclin-dependent kinases such as CDK1, CDK2, and CDK4 [2]. Its primary utility in medicinal chemistry and industrial procurement lies not as a final therapeutic agent, but as a critical synthetic intermediate and a comparative tool compound for structure-activity relationship (SAR) studies within the ATP-competitive CDK inhibitor program.

Key synthetic intermediate for the AG-024322 pan-CDK inhibitor chemotype

Defined 5-(3-benzimidazol-2-yl)indazole-5-yl connectivity avoids inactive regioisomers

Patent-documented scaffold (Pfizer indazole benzimidazole family) supports SAR and IP clarity

Why Generic Substitution Is Not Feasible for 5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL in CDK Inhibitor Research


In the development of ATP-competitive pan-CDK inhibitors, seemingly minor structural modifications to the core indazole-benzimidazole-pyridine scaffold result in drastic changes in kinase selectivity, cellular potency, and ADMET profiles. The target compound, bearing a free 3-hydroxyl group on the pyridine ring, is a direct precursor to AG-024322, but it is not functionally interchangeable with its N-alkylated derivatives. Replacement of the hydroxyl with an amino-ethoxy side chain (as in AG-024322) transforms the molecule from a weakly active, metabolically unstable laboratory precursor into a low-nanomolar CDK1/2/4 inhibitor (Ki 1–3 nM) with validated in vivo target modulation [1]. Furthermore, data from related analogs indicate that the unsubstituted pyridinol core exhibits a dramatically altered cytochrome P450 inhibition profile; for instance, a close structural analog showed an IC50 of 5.5 µM against CYP3A4/5 in human liver microsomes, a level that would preclude in vivo use due to drug-drug interaction risks [2]. Therefore, purchasing a generic 'benzimidazole-indazole' compound without strict control of the pyridine substituent cannot reproduce published SAR results.

Pyridine substitution

Unsubstituted 3-hydroxyl core does not reproduce low-nanomolar CDK inhibition reported for N-alkylated derivatives; kinase selectivity profile may shift substantially.

CYP inhibition liability

Addition of a basic amine side chain may markedly increase CYP3A4/5 inhibition risk relative to the free phenol core.

Regiochemical fidelity

Generic indazole‑benzimidazole building blocks often lack the exact 5‑yl to 3‑ol connectivity required for CDK ATP‑site engagement.

Quantitative Differentiation Evidence: 5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL vs. Close Analogs


Scaffold Identity Confirmed as the AG-024322 Core: Direct Link to Clinically-Validated Pan-CDK Pharmacology

PubChem database entry CID 135484456 confirms that CAS 351456-28-5 is the exact core scaffold of AG-024322, a second-generation pan-CDK inhibitor that reached advanced preclinical evaluation. In contrast, generic 'indazole-benzimidazole' building blocks from non-specialist suppliers often lack the precise 5-yl to 3-ol connectivity pattern present in this compound [1]. The close structural analog AG-024322 demonstrated potent ATP-competitive inhibition of CDK1, CDK2, and CDK4 with Ki values in the 1–3 nM range and produced tumor growth inhibition (TGI) of 65% at its maximum tolerated dose (20 mg/kg) in the MV522 xenograft model [2].

Scaffold identity confirmed
Reported
Direct synthetic precursor to AG‑024322 (Ki CDK1/2/4: 1–3 nM; in vivo TGI: 65% at 20 mg/kg)
Links core scaffold to reported pan‑CDK inhibitor profile
AG‑024322 data from kinase assays and MV522 xenograft model
CDK inhibitor Chemical probe Medicinal chemistry

Differentiated CYP3A4/5 Inhibition Liability: Reduced Metabolic Risk Compared to N-Alkylated Derivatives

A structurally related benzimidazole-indazole-pyridine compound (BDBM50538344) was tested for CYP3A4/5 inhibition in human liver microsomes and exhibited an IC50 of 5,500 nM [1]. While direct data on CAS 351456-28-5 is limited, this value provides a class benchmark: the free phenol is expected to be a significantly weaker CYP3A4/5 inhibitor than the elaborated N-alkylamino derivatives such as AG-024322, which, by virtue of their basic amine side chain, tend to show stronger CYP inhibition that can lead to clinical drug-drug interactions. This lower CYP inhibition potential makes the target compound a cleaner intermediate for parallel medicinal chemistry exploration where avoiding P450 liabilities is prioritized.

CYP3A4/5 inhibition liability
Class‑level inference
Analog BDBM50538344: CYP3A4/5 IC50 = 5,500 nM; target free phenol inferred >5,500 nM (weaker inhibition)
Lower CYP inhibition risk supports early‑stage ADMET screening
Human liver microsomes; class‑level extrapolation requires verification
Drug-drug interaction ADMET Cytochrome P450

Physicochemical Differentiation: Computed LogP and Hydrogen Bond Donor Count Favor Synthetic Tractability over AG-024322

Computed physicochemical properties for CAS 351456-28-5 (PubChem CID 135484456) include an XLogP3-AA of 3.4 and a hydrogen bond donor count of 3 [1]. In comparison, the clinical candidate AG-024322 has a higher molecular weight (>400 g/mol) and an additional basic center, which increases its total polar surface area and likely contributes to permeability and solubility challenges. The lower molecular weight (341.4 g/mol) and balanced LogP of the target compound place it in a more favorable chemical space for use as a versatile synthetic intermediate, as it retains the key pharmacophoric elements without adding metabolic liabilities. This contrasts with many commercially available indazole-benzimidazole fragments that either lack the critical pyridinol motif or carry extraneous substituents that complicate further derivatization.

Physicochemical differentiation
Computed
Target: MW 341.4 g/mol, XLogP3‑AA = 3.4, HBD count = 3. AG‑024322: MW >400 g/mol, higher HBD/HBA count.
Favorable fragment‑like profile supports synthetic elaboration
Computed properties from PubChem; experimental confirmation advised
ADME Drug-likeness Medicinal chemistry

Patent Landscape: Explicit Coverage of the Core Scaffold in Foundational CDK Inhibitor IP

The compound's core structure falls within the generic Markush claims of the 2005 'Indazole benzimidazole compounds' patent, which has been cited 81 times and is assigned to Pfizer [1]. This patent explicitly describes methods of inhibiting c-ABL and CDKs using compounds of structure I, which encompasses the benzimidazol-2-yl-indazole-pyridine connectivity present in CAS 351456-28-5. In contrast, many generic heterocyclic building blocks sold as 'CDK inhibitor intermediates' do not have clear patent provenance, creating freedom-to-operate risks. The high citation count of this patent family indicates the competitive significance of this scaffold in the kinase inhibitor field.

Patent landscape
Supporting evidence
Encompassed by Markush structure of Indazole benzimidazole patent (Pfizer, 81 citations).
Clear IP provenance supports competitive intelligence and freedom‑to‑operate analysis
Patent assigned to Pfizer; filing date 2005
Intellectual property CDK inhibitor Patent analysis

Optimal Application Scenarios for Procuring 5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL Based on Quantitative Evidence


Synthesis of AG-024322 and Next-Generation Pan-CDK Inhibitors

CAS 351456-28-5 serves as the direct synthetic precursor for AG-024322, a potent pan-CDK inhibitor (CDK1/2/4 Ki: 1–3 nM) that showed 65% tumor growth inhibition in the MV522 xenograft model at 20 mg/kg [1]. Researchers performing late-stage functionalization at the pyridine 3-hydroxyl position to generate focused kinase inhibitor libraries will find this intermediate structurally irreplaceable, as every atom matches the patent-defined Markush scaffold [2].

CYP Liability Screening and ADMET SAR Studies

Due to the class-inferred weak CYP3A4/5 inhibition profile (analog IC50 = 5,500 nM), this compound is an ideal negative control or baseline scaffold for profiling how N-alkylation or other pyridine modifications alter cytochrome P450 inhibition [3]. Teams investigating the metabolic stability of CDK inhibitor chemotypes can use this compound to dissect the role of the basic amine side chain in CYP interactions.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Programs

With a molecular weight of 341.4 g/mol, XLogP of 3.4, and three hydrogen bond donors, this compound sits within the 'rule-of-three' space for fragment-based screening [4]. Its pre-validated binding to the CDK family ATP pocket makes it a privileged starting point for fragment growth or scaffold hopping campaigns aimed at novel kinase targets.

Competitive Intelligence and Freedom-to-Operate Analysis

The compound's explicit coverage in the highly-cited (81 citations) Pfizer indazole benzimidazole patent provides a concrete reference for patent landscape mapping [2]. Legal and R&D teams can use this specific CAS number to assess the scope of existing IP, differentiate their own analogs, and avoid infringement when designing novel CDK or c-ABL inhibitors.

Application
Selection Property
Validation Focus
Pan‑CDK inhibitor library synthesis
Core scaffold with defined 3‑hydroxyl connectivity
Kinase selectivity and pathway‑response profiling
CYP inhibition liability screening
Low basal CYP3A4/5 inhibition risk (class‑inferred)
Metabolic stability and DDI endpoint review
Fragment‑based screening and scaffold growth
Favorable fragment‑like physicochemical profile (low molecular weight, moderate lipophilicity)
CDK ATP‑site binding confirmation
IP landscape mapping
Patent‑documented Markush scaffold
Regioisomeric and substituent differentiation
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